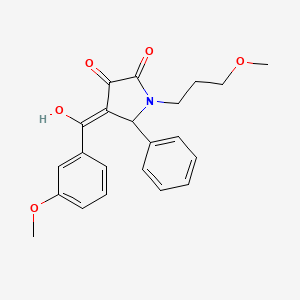
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ADAMANTAN-1-YL)-2-METHYL-N-(7-METHYL-3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, furan, and benzoxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(7-METHYL-3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the adamantane derivative: Starting with adamantane, functionalization can be achieved through halogenation followed by substitution reactions.
Synthesis of the benzoxazepine core: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final compound is formed by coupling the adamantane derivative with the benzoxazepine core and the furan moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the benzoxazepine moiety can be reduced to alcohols.
Substitution: The adamantane and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions may vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the benzoxazepine carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(7-METHYL-3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-2-METHYL-FURAN-3-CARBOXAMIDE: Lacks the benzoxazepine moiety.
2-METHYL-N-(7-METHYL-3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE: Lacks the adamantane moiety.
5-(ADAMANTAN-1-YL)-2-METHYL-N-(3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE: Lacks the 7-methyl group on the benzoxazepine moiety.
Uniqueness
The uniqueness of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(7-METHYL-3-OXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-9-YL)FURAN-3-CARBOXAMIDE lies in its combination of structural features from adamantane, furan, and benzoxazepine. This unique structure may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-4,5-dihydro-1,4-benzoxazepin-9-yl)furan-3-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-14-3-19-12-27-23(29)13-31-24(19)21(4-14)28-25(30)20-8-22(32-15(20)2)26-9-16-5-17(10-26)7-18(6-16)11-26/h3-4,8,16-18H,5-7,9-13H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
ZSEYZAPNUCIMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)C3=C(OC(=C3)C45CC6CC(C4)CC(C6)C5)C)OCC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)

![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)

![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)
